4-Chloro-3-nitro-2(3H)-pyridinone
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Overview
Description
4-Chloro-2-hydroxy-3-nitropyridine is a chemical compound with the molecular formula C5H3ClN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a nitro group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
4-Chloro-2-hydroxy-3-nitropyridine can be synthesized through several methods. One common method involves the nitration of 4-hydroxy-2-chloropyridine. The reaction typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . Another method involves the chlorination of 2,4-dihydroxy-3-nitropyridine using phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) as chlorinating agents . Industrial production methods often involve large-scale solvent-free chlorination processes to ensure high yields and purity .
Chemical Reactions Analysis
4-Chloro-2-hydroxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Common reagents used in these reactions include nitric acid, sulfuric acid, phosphorus pentachloride, phosphorus oxychloride, hydrogen gas, and potassium permanganate. Major products formed from these reactions include substituted pyridines, aminopyridines, and carbonyl-containing pyridines .
Scientific Research Applications
4-Chloro-2-hydroxy-3-nitropyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxy-3-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydroxyl and chlorine groups can also participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
4-Chloro-2-hydroxy-3-nitropyridine can be compared with other similar compounds such as 4-chloro-3-nitropyridine, 2-chloro-4-nitropyridine, and 4-hydroxy-3-nitropyridine. These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The presence of the hydroxyl group in 4-Chloro-2-hydroxy-3-nitropyridine makes it unique, as it can participate in additional hydrogen bonding interactions, potentially enhancing its reactivity and binding properties.
Properties
CAS No. |
1218764-78-3 |
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Molecular Formula |
C5H3ClN2O3 |
Molecular Weight |
174.54 g/mol |
IUPAC Name |
4-chloro-3-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3ClN2O3/c6-3-1-2-7-5(9)4(3)8(10)11/h1-2,4H |
InChI Key |
CLUHHGFLHDGBPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(C(=O)N=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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